molecular formula C21H25N5O2S B14971397 N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B14971397
M. Wt: 411.5 g/mol
InChI Key: UPZNBBOAZKDBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the pyrimidine ring: This step involves the reaction of ethylamine with a suitable precursor to form the 4-(ethylamino)-6-methylpyrimidine intermediate.

    Coupling with the phenyl ring: The intermediate is then coupled with a phenyl ring containing appropriate substituents to form the desired compound.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H25N5O2S/c1-5-22-20-13-16(4)23-21(25-20)24-17-8-10-18(11-9-17)26-29(27,28)19-12-14(2)6-7-15(19)3/h6-13,26H,5H2,1-4H3,(H2,22,23,24,25)

InChI Key

UPZNBBOAZKDBDX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.